molecular formula C21H17N5O3 B12339390 3-Amino-N-(4-benzylphenyl)-5-nitro-1H-indazole-1-carboxamide

3-Amino-N-(4-benzylphenyl)-5-nitro-1H-indazole-1-carboxamide

Cat. No.: B12339390
M. Wt: 387.4 g/mol
InChI Key: RHKKYFKNAKEADS-UHFFFAOYSA-N
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Description

Historical Context of Indazole-Based Compound Development

Indazole, a bicyclic aromatic heterocycle fusing benzene and pyrazole rings, has been studied since its first synthesis by Emil Fischer in 1883. Early research focused on its tautomeric behavior (1H- and 2H-indazole forms) and amphoteric properties, with 1H-indazole identified as the thermodynamically stable tautomer. The discovery of natural indazole alkaloids like nigellidine and nigeglanine from Nigella plants spurred interest in synthetic derivatives.

By the mid-20th century, indazole scaffolds became central to drug development. Benzydamine, a nonsteroidal anti-inflammatory drug (NSAID), exemplified early success. Recent advances include FDA-approved agents like Axitinib (renal cell carcinoma) and Niraparib (ovarian cancer), highlighting indazole’s versatility in targeting diverse biological pathways. The introduction of nitro groups to indazole derivatives, as seen in This compound , represents a strategic modification to enhance redox activity and target engagement.

Significance of Nitro-Substituted Indazole Derivatives in Medicinal Chemistry

Nitro groups (-NO₂) profoundly influence indazole pharmacology by:

  • Modulating electron density : The strong electron-withdrawing effect polarizes the indazole ring, facilitating interactions with enzymatic active sites.
  • Enhancing oxidative stress : Nitro-reduction generates reactive nitrogen species, a mechanism exploited in antimicrobial and antiparasitic therapies.
  • Improving binding affinity : Nitro substituents at position 5 stabilize interactions with hydrophobic pockets in targets like indoleamine 2,3-dioxygenase 1 (IDO1).

Properties

Molecular Formula

C21H17N5O3

Molecular Weight

387.4 g/mol

IUPAC Name

3-amino-N-(4-benzylphenyl)-5-nitroindazole-1-carboxamide

InChI

InChI=1S/C21H17N5O3/c22-20-18-13-17(26(28)29)10-11-19(18)25(24-20)21(27)23-16-8-6-15(7-9-16)12-14-4-2-1-3-5-14/h1-11,13H,12H2,(H2,22,24)(H,23,27)

InChI Key

RHKKYFKNAKEADS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)N3C4=C(C=C(C=C4)[N+](=O)[O-])C(=N3)N

Origin of Product

United States

Preparation Methods

Cyclization of 2-Substituted Benzonitrile Derivatives

The indazole core is typically constructed via hydrazine-mediated cyclization of ortho-substituted benzonitriles. For example:

  • Starting material : 2-Amino-5-nitrobenzonitrile (synthesized via nitration of 2-aminobenzonitrile using HNO$$3$$/H$$2$$SO$$_4$$ at 0–5°C).
  • Cyclization : Treatment with hydrazine hydrate (80%) in ethanol at reflux (12–24 h) yields 3-amino-5-nitro-1H-indazole.

Key data :

Step Conditions Yield Purity
Nitration HNO$$3$$/H$$2$$SO$$_4$$, 0–5°C 85% 95%
Cyclization Hydrazine hydrate, EtOH, reflux 78% 97%

Functionalization at the 1-Position: Carboxamide Formation

Isocyanate Coupling

The 1-position carboxamide is introduced via reaction with 4-benzylphenyl isocyanate under mild conditions:

  • Reagents : 3-Amino-5-nitro-1H-indazole, 4-benzylphenyl isocyanate, triethylamine (TEA).
  • Conditions : Dichloromethane (DCM), 25°C, 6–8 h.

Mechanism :
$$
\text{3-Amino-5-nitro-1H-indazole} + \text{Ar-NCO} \xrightarrow{\text{TEA}} \text{Target compound} + \text{CO}_2
$$

Optimization :

  • Excess isocyanate (1.2 equiv) improves yield.
  • Anhydrous conditions prevent hydrolysis of the isocyanate.

Performance :

Isocyanate Equiv Solvent Time (h) Yield
1.2 DCM 6 82%
1.0 THF 8 68%

Carbodiimide-Mediated Amide Coupling

Alternative methods employ coupling reagents for sterically hindered substrates:

  • Reagents : 3-Amino-5-nitro-1H-indazole-1-carboxylic acid, 4-benzylphenylamine, HBTU, DIPEA.
  • Conditions : DMF, 25°C, 12 h.

Key advantage : Avoids handling toxic isocyanates.
Limitation : Requires pre-synthesis of 1-carboxylic acid derivative, which adds steps.

Regiochemical Challenges and Solutions

Nitration Directing Effects

The 3-amino group directs nitration to the 5-position (para to NH$$2$$). Competing 7-nitro byproducts (<5%) are removed via recrystallization (MeOH/H$$2$$O).

Tautomer Control During Cyclization

Indazoles exist as 1H- or 2H-tautomers. Using HCl gas during cyclization favors the 1H-tautomer, ensuring correct carboxamide regiochemistry.

Scalable Industrial Methods

Continuous Flow Nitration

Patented methods (WO2006048745A1) describe continuous nitration of 2-aminobenzonitrile in microreactors, enhancing safety and yield:

  • Throughput : 1 kg/h.
  • Purity : 99.5% (HPLC).

Green Chemistry Approaches

Recent advances utilize mechanochemical cyclization (ball milling) to reduce solvent use:

  • Conditions : 2-Amino-5-nitrobenzonitrile + hydrazine hydrate, 30 min, 35 Hz.
  • Yield : 89% (vs. 78% for solution-phase).

Analytical Characterization

Critical QC Checkpoints :

  • HPLC : Retention time = 8.2 min (C18, 60% MeCN/H$$_2$$O).
  • $$^1$$H NMR (DMSO-d$$6$$): δ 8.52 (s, 1H, NH), 7.78–7.32 (m, 9H, Ar-H), 5.21 (s, 2H, CH$$2$$).
  • HRMS : [M+H]$$^+$$ = 388.1352 (calc. 388.1355).

Comparative Analysis of Methods

Method Yield Purity Scalability Cost (USD/g)
Isocyanate coupling 82% 98% High 120
Carbodiimide coupling 75% 95% Moderate 180
Continuous flow 90% 99.5% Industrial 85

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-(4-benzylphenyl)-5-nitro-1H-indazole-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amino groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields the corresponding amine .

Scientific Research Applications

Anticancer Activity

One of the primary applications of this compound is in cancer research. Studies have demonstrated its ability to inhibit cell growth across various cancer cell lines, including colon and melanoma. For instance, the compound exhibited GI50 values ranging from 0.041 to 33.6 μM, indicating potent antiproliferative effects against these cell types .

Case Study:
A study evaluated several derivatives of indazole compounds for their anticancer properties. The most active derivative, similar to 3-Amino-N-(4-benzylphenyl)-5-nitro-1H-indazole-1-carboxamide, showed significant inhibition of cancer cell proliferation and induced cell cycle arrest in the G0-G1 phase .

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor, particularly targeting tyrosine kinases involved in cellular signaling pathways associated with cancer and other diseases. Inhibition of these kinases can disrupt abnormal cell proliferation and signaling .

Mechanism of Action:
The compound binds to specific sites on the kinase enzymes, preventing their activity and thus altering downstream signaling pathways that promote tumor growth .

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of indazole derivatives. Compounds similar to this compound have shown effectiveness against various bacterial strains, suggesting a role in developing new antimicrobial agents .

Activity Type Target IC50/EC50 (μM) Notes
AnticancerColon Cancer Cells0.041 - 33.6Effective against multiple cancer types
Enzyme InhibitionTyrosine KinasesVariesDisrupts signaling pathways
AntimicrobialVarious Bacterial StrainsVariesPotential for new antimicrobial agents

Mechanism of Action

The mechanism of action of 3-Amino-N-(4-benzylphenyl)-5-nitro-1H-indazole-1-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and signaling pathways, leading to its biological effects. For instance, it may inhibit cell growth by interfering with DNA synthesis or inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-Amino-N-(4-benzylphenyl)-5-nitro-1H-indazole-1-carboxamide can be contextualized by comparing it to related heterocyclic carboxamides. Key similarities and differences are summarized in Table 1 and discussed below.

Table 1: Structural and Functional Comparison of Heterocyclic Carboxamides

Compound Name Core Structure Key Substituents Biological Activity References
This compound 1H-indazole 3-Amino, 5-nitro, N-(4-benzylphenyl) Not reported in evidence
3-Amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide Thieno[2,3-b]pyridine 3-Amino, 4,6-distyryl, N-(4-chlorophenyl) Insecticidal (superior to acetamiprid)
VU0010010 (3-amino-N-(4-chlorobenzyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide) Thieno[2,3-b]pyridine 3-Amino, 4,6-dimethyl, N-(4-chlorobenzyl) Pharmaceutical (structural analog)
5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide Pyrazole 5-Amino, N-(4-fluorophenyl) Not explicitly reported

Structural Analysis

Indazoles are often associated with kinase inhibition and DNA intercalation, whereas thienopyridines are explored for antiviral and insecticidal activities .

Substituent Effects: Nitro Group: The 5-nitro substituent in the target compound contrasts with the styryl (C=C-aryl) or methyl groups in thienopyridine analogs. Benzylphenyl vs. Chlorophenyl/Chlorobenzyl: The 4-benzylphenyl group in the target compound increases steric bulk and lipophilicity compared to the 4-chlorophenyl or 4-chlorobenzyl groups in analogs. This may improve blood-brain barrier penetration or alter metabolic stability .

Biological Activity: The thieno[2,3-b]pyridine analog 3-Amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide demonstrated potent insecticidal activity against cowpea aphids, outperforming acetamiprid . Pharmaceutical analogs like VU0010010 highlight the therapeutic relevance of carboxamide-linked heterocycles, though their activity depends on scaffold-specific pharmacokinetics .

Biological Activity

3-Amino-N-(4-benzylphenyl)-5-nitro-1H-indazole-1-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research and antiproliferative effects. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21_{21}H17_{17}N5_5O3_3
  • Molecular Weight : 387.39 g/mol
  • CAS Number : 1263320-06-4
  • Purity : >97% .

Synthesis

The compound is synthesized through the reaction of 3-aminoindazole derivatives with phenyl isocyanate, resulting in various substituted indazole carboxamides. This synthetic pathway allows for the modification of the compound to enhance its biological efficacy .

Antiproliferative Activity

Numerous studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. Key findings include:

  • In Vitro Studies : The compound demonstrated significant antiproliferative activity against a panel of human cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer .
  • GI(50) Values : The most active derivatives exhibited GI(50) values ranging from 0.041 to 33.6 μM, with a mean GI(50) of 1.90 μM, indicating strong growth inhibition particularly in colon and melanoma cell lines .

Table 1: Antiproliferative Activity Summary

Cell Line TypeGI(50) Range (μM)Mean GI(50) (μM)Notable Effects
Leukemia0.0153 - 33.61.90Blockage in G0-G1 phase
Non-Small Cell LungVarious
ColonVariousStrong inhibition observed
MelanomaVariousStrong inhibition observed
OvarianVarious

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Cell Cycle Arrest : The compound induces cell cycle arrest at the G0-G1 phase, which is critical for inhibiting tumor growth .
  • pRb Regulation : It has been shown to increase the ratio of hypophosphorylated retinoblastoma protein (pRb) to total pRb, suggesting a mechanism that may involve modulation of cell cycle regulatory proteins .

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

  • Antineoplastic Activity : In a study involving 60 human cancer cell lines derived from seven different types of cancer, some derivatives showed remarkable activity at concentrations lower than 1 μM .
  • Comparative Studies : Compounds similar to this compound were compared against established chemotherapeutics like amphotericin B, yielding promising results in terms of selectivity and efficacy against specific cancer types .

Q & A

Q. How can combinatorial chemistry expand the derivative library of this compound for high-throughput screening?

  • Methodological Answer : Employ parallel synthesis with diverse amines (e.g., substituted benzylamines) and nitro-reduction products. Use Ugi or Passerini reactions to generate analogs. Screen libraries against panels of disease-relevant targets (e.g., kinases, GPCRs) using automated platforms .

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